2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide
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Overview
Description
2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Formation of 2-chloro-4-methylquinoline: This can be achieved by chlorination of 4-methylquinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.
Coupling with 2-methylquinoline-8-amine: The 2-chloro-4-methylquinoline is then reacted with 2-methylquinoline-8-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylquinoline: A precursor in the synthesis of the target compound.
2-chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: A related compound used in herbicide synthesis.
Uniqueness
2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the quinoline ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H15ClN2O |
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Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C18H15ClN2O/c1-11-6-9-14(15(19)10-11)18(22)21-16-5-3-4-13-8-7-12(2)20-17(13)16/h3-10H,1-2H3,(H,21,22) |
InChI Key |
OHKKZVKBBADCNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C)Cl |
Origin of Product |
United States |
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